3-(Fluoromethyl)pyrrolidin-1-amine
Overview
Description
3-(Fluoromethyl)pyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their versatile chemical properties. The presence of a fluoromethyl group in this compound enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Pyrrolidinone derivatives are known to interact with a variety of biological targets. The specific target can vary greatly depending on the exact structure of the compound .
Mode of Action
The mode of action of pyrrolidinone derivatives can also vary widely. Some compounds in this class are known to inhibit enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Pyrrolidinone derivatives can influence a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidinone derivatives can vary based on factors such as the compound’s structure and the route of administration .
Result of Action
The molecular and cellular effects of a pyrrolidinone derivative would depend on its specific target and mode of action. Some compounds in this class have been found to have antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrrolidinone derivatives .
Biochemical Analysis
Biochemical Properties
3-(Fluoromethyl)pyrrolidin-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes such as amine oxidases is particularly noteworthy. These enzymes catalyze the oxidation of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of neurotransmitter systems, thereby impacting neuronal signaling and function. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, either inhibiting or activating their function. For example, the compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)pyrrolidin-1-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the use of fluoroiodomethane as a fluoromethylating agent under visible light-mediated conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)pyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Fluoromethyl)pyrrolidin-1-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle without the fluoromethyl group.
3-(Chloromethyl)pyrrolidin-1-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Hydroxymethyl)pyrrolidin-1-amine: Contains a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 3-(Fluoromethyl)pyrrolidin-1-amine imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJWBQCEDSZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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